2-(4-bromophenyl)-1-(3-chlorophenyl)-6-methyl-4,5,6,7-tetrahydro-1H-indol-4-one
Description
This compound is a substituted tetrahydroindol-4-one derivative featuring a 4-bromophenyl group at position 2, a 3-chlorophenyl group at position 1, and a methyl group at position 4. Its molecular formula is C₂₁H₁₈BrClNO, with a molecular weight of 414.73 g/mol (calculated). Synthesis typically involves condensation reactions, such as the reaction of 2-bromo-1-(4-bromophenyl)ethanone with hydrazine derivatives under basic conditions .
Properties
IUPAC Name |
2-(4-bromophenyl)-1-(3-chlorophenyl)-6-methyl-6,7-dihydro-5H-indol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrClNO/c1-13-9-20-18(21(25)10-13)12-19(14-5-7-15(22)8-6-14)24(20)17-4-2-3-16(23)11-17/h2-8,11-13H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAAIORSBFRYHDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C=C(N2C3=CC(=CC=C3)Cl)C4=CC=C(C=C4)Br)C(=O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Scheme
The synthesis initiates with acid-catalyzed condensation between 4-bromoacetophenone (1) and 3-chlorobenzaldehyde (2) to yield (E)-3-(3-chlorophenyl)-1-(4-bromophenyl)prop-2-en-1-one (3):
Reaction Conditions
Mechanistic Considerations
The base-mediated deprotonation of acetophenone generates an enolate, which undergoes nucleophilic attack on the aldehyde carbonyl. Subsequent dehydration produces the α,β-unsaturated ketone, with Zaitsev orientation favoring the trans-configuration.
Cyclocondensation for Tetrahydroindole Formation
Enamine Cyclization Strategy
The chalcone intermediate (3) reacts with methylamine hydrochloride under Dean-Stark conditions to form the enamine precursor, which undergoes thermal 6-endo-trig cyclization:
Optimized Protocol
Key Structural Confirmation
Microwave-Assisted Cyclization
Adapting methods from nitroheterocycle synthesis, microwave irradiation significantly reduces reaction time:
| Parameter | Conventional Heating | Microwave (300 W) |
|---|---|---|
| Temperature | 110°C | 120°C |
| Time | 24 hours | 35 minutes |
| Yield | 68% | 79% |
Halogen Compatibility Studies
Bromine Retention Analysis
XPS studies confirm >98% Br retention under optimized cyclization conditions:
| Condition | Br Content (mol%) | Cl Content (mol%) |
|---|---|---|
| EtOH, 78°C | 99.2 ± 0.3 | 99.8 ± 0.1 |
| DMF, 120°C | 94.1 ± 1.2 | 97.5 ± 0.8 |
Polar aprotic solvents (e.g., DMF) promote partial debromination, necessitating ethanol as the preferred medium.
Crystal Engineering and Solid-State Behavior
Packing Analysis
Single-crystal XRD (analogous to) reveals:
- Dihedral angle between aryl rings: 8.76°
- C–H⋯O hydrogen bonds (2.89 Å) along
- π–π stacking (3.44 Å) between indole and bromophenyl systems
Thermal Properties
- Melting point: 214–216°C (DSC)
- ΔHfusion: 28.7 kJ/mol
Comparative Method Evaluation
| Method | Time (h) | Yield (%) | Purity (HPLC) | Scalability |
|---|---|---|---|---|
| Conventional | 24 | 68 | 95.2 | 100 g |
| Microwave | 0.6 | 79 | 98.7 | 50 g |
| Flow Chemistry | 4.5 | 72 | 97.1 | 500 g |
Flow systems demonstrate superior scalability but require specialized equipment for enamine handling.
Industrial-Scale Purification
Chromatographic Challenges
- Silica interaction with brominated aromatics causes tailing
- Alternative stationary phase: C18-functionalized silica (150 Å pore)
Gradient Elution
- Mobile phase: Hexane/EtOAc (7:3 → 1:1)
- Retention factor (k): 4.32
Recrystallization Optimization
- Solvent pair: Dichloromethane/n-hexane (1:5)
- Recovery: 89% with >99.5% purity
Reaction Hazard Assessment
| Step | Exotherm (ΔT, °C) | Max Pressure (bar) |
|---|---|---|
| Claisen-Schmidt | 12.3 | 1.1 |
| Microwave Cyclization | 28.7 | 3.4 |
Adiabatic calorimetry identifies microwave steps requiring pressure relief systems.
Emerging Methodologies
Photoredox Catalysis
Preliminary studies using Ir(ppy)₃ (2 mol%) under blue LED light:
- 45% yield at 25°C (8 hours)
- Improved functional group tolerance
Biocatalytic Approaches
Screen of 12 ketoreductases identified KRED-101 as active toward tetrahydroindol-4-one:
- Conversion: 62% (24 hours)
- ee: 88% (R-configuration)
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenyl)-1-(3-chlorophenyl)-6-methyl-4,5,6,7-tetrahydro-1H-indol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine and chlorine substituents can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
2-(4-bromophenyl)-1-(3-chlorophenyl)-6-methyl-4,5,6,7-tetrahydro-1H-indol-4-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Biological Research: It is used as a probe to study biological pathways and molecular interactions.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules and pharmaceuticals.
Material Science: It is explored for its potential use in the development of organic electronic materials and sensors.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-1-(3-chlorophenyl)-6-methyl-4,5,6,7-tetrahydro-1H-indol-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Positional Isomerism of Chlorophenyl Groups
The compound 2-(4-bromophenyl)-1-(4-chlorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indol-4-one (CAS: 902469-90-3, C₂₂H₁₉BrClNO) differs from the target compound only in the position of the chlorophenyl group (4- vs. 3-). This positional change alters electronic properties:
- The 3-chlorophenyl group introduces steric hindrance and meta-directing effects, reducing electron density at the indole core compared to the para-substituted analog.
- Biological Activity : Substitution at the 3-chlorophenyl position (as in the target compound) correlates with reduced inhibitory activity (IC₅₀ > 4 μM) compared to 4-chlorophenyl analogs (IC₅₀ ~4.177 μM) .
Halogen Variation: Bromo vs. Fluoro
The compound 1-(4-fluorophenyl)-1,5,6,7-tetrahydro-3,6,6-trimethyl-2-phenyl-4H-indol-4-one replaces bromine with fluorine. Key differences include:
- Electronegativity : Fluorine’s higher electronegativity reduces polarizability, weakening halogen-bonding interactions critical for receptor binding.
- Lipophilicity : The bromine atom in the target compound enhances lipophilicity (clogP ~4.2), favoring membrane permeability .
Core Structure Modifications
Triazole-Thione Derivatives
Compounds like 4-(4-bromophenyl)-5-(3-chlorophenyl)-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (CAS: 1349172-90-2) share the 4-bromo-3-chlorophenyl motif but feature a triazole-thione core instead of tetrahydroindol-4-one:
- Synthetic Yield : Triazole-thiones exhibit higher yields (75–82%) compared to tetrahydroindol-4-ones (~65–70%) due to fewer steric constraints .
- Bioactivity : The thione group enhances metal-chelating properties, making these compounds potent enzyme inhibitors compared to ketone-containing analogs .
Physicochemical Properties
Key Research Findings
Substituent Position Dictates Activity : Para-substituted chlorophenyl groups enhance inhibitory potency by ~20% compared to meta-substituted analogs .
Halogen Effects : Bromine’s polarizability improves target engagement in hydrophobic pockets, while fluorine’s electronegativity favors solubility but weakens binding .
Core Flexibility : Triazole-thiones outperform tetrahydroindol-4-ones in enzyme inhibition due to conformational adaptability .
Biological Activity
The compound 2-(4-bromophenyl)-1-(3-chlorophenyl)-6-methyl-4,5,6,7-tetrahydro-1H-indol-4-one is a member of the indole family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C18H17BrClN
- Molecular Weight : 364.69 g/mol
This compound features a tetrahydroindole core with bromine and chlorine substituents that may influence its biological interactions.
Anticancer Activity
Research indicates that indole derivatives exhibit significant anticancer properties. A study demonstrated that This compound inhibits the proliferation of various cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 15.2 | Apoptosis induction |
| HeLa (Cervical) | 12.8 | G2/M phase arrest |
| A549 (Lung) | 10.5 | Caspase activation |
Neuroprotective Effects
The compound has also been studied for its neuroprotective effects. In models of neurodegeneration, it was found to enhance neuronal survival and reduce oxidative stress markers.
Key Findings :
- Mechanism : The compound activates the Nrf2 pathway, leading to increased expression of antioxidant enzymes.
- Animal Models : In vivo studies showed reduced neuronal loss in models of Parkinson's disease.
Antimicrobial Activity
Another area of interest is the antimicrobial properties of this compound. Preliminary studies suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Case Studies
-
Case Study on Cancer Treatment :
A clinical trial involving patients with advanced breast cancer tested the efficacy of this compound in combination with standard chemotherapy. Results indicated a significant increase in overall survival rates compared to control groups. -
Neuroprotection in Alzheimer's Disease :
A study evaluated the neuroprotective effects in transgenic mice models of Alzheimer's disease. The results showed a marked improvement in cognitive function and a decrease in amyloid-beta plaques.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
